2,6-Dichloro-1-phenylindole-3-carboxylic acid
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Overview
Description
2,6-Dichloro-1-phenylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms at positions 2 and 6, along with a phenyl group at position 1 and a carboxylic acid group at position 3, makes this compound unique and potentially valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-phenylindole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . The reaction conditions often include the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1-phenylindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at positions 2 and 6 due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can lead to halogenated or nitrated indole compounds.
Scientific Research Applications
2,6-Dichloro-1-phenylindole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-1-phenylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dichloro-1-phenylindole-3-carboxylic acid can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9Cl2NO2 |
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Molecular Weight |
306.1 g/mol |
IUPAC Name |
2,6-dichloro-1-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-6-7-11-12(8-9)18(10-4-2-1-3-5-10)14(17)13(11)15(19)20/h1-8H,(H,19,20) |
InChI Key |
FCCPLDCTUXYESY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C(=C2Cl)C(=O)O |
Origin of Product |
United States |
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